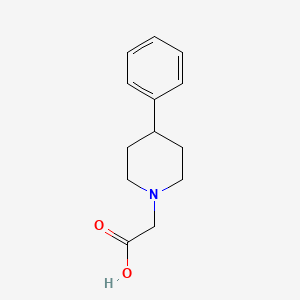

2-(4-Phenylpiperidin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)10-14-8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMRZYKCPQKDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360195 | |

| Record name | (4-Phenylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799266-57-2 | |

| Record name | 4-Phenyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799266-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Phenylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of analgesics and psychoactive drugs. Its rigid structure allows for precise orientation of functional groups, facilitating targeted interactions with biological receptors. The compound 2-(4-Phenylpiperidin-1-yl)acetic acid is a key intermediate, providing a carboxylic acid handle for further molecular elaboration, such as amide or ester formation, to generate libraries of potential drug candidates. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, grounded in mechanistic principles and supported by practical, field-proven insights for researchers and drug development professionals.

Primary Synthetic Pathway: N-Alkylation of 4-Phenylpiperidine

The most direct and industrially scalable route to this compound is the N-alkylation of 4-phenylpiperidine. This pathway is conceptually straightforward, involving the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a two-carbon acetic acid synthon.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic aliphatic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Two main variations of this approach exist:

-

Direct Alkylation with a Haloacetic Acid: This involves the reaction of 4-phenylpiperidine with a haloacetic acid, such as 2-bromoacetic acid or 2-chloroacetic acid.

-

Alkylation with a Haloacetate Ester followed by Hydrolysis: This two-step sequence begins with the alkylation of 4-phenylpiperidine with an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This is often the preferred method as esters are generally more reactive and less corrosive than their corresponding carboxylic acids, and the intermediate ester is often easier to purify.

Visualizing the N-Alkylation Pathway

Novel Synthetic Routes for 2-(4-Phenylpiperidin-1-yl)acetic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of both established and novel synthetic methodologies for the preparation of 2-(4-phenylpiperidin-1-yl)acetic acid, a key building block in the development of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies, including classical N-alkylation, reductive amination, and innovative one-pot procedures. Each method is critically evaluated, with a focus on the underlying chemical principles, experimental design, and practical considerations for laboratory and potential scale-up applications.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid structure and the ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for interacting with a variety of biological targets. The N-acetic acid derivative, this compound, serves as a crucial intermediate, allowing for further functionalization and incorporation into more complex drug candidates. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry.

This guide will delve into three primary synthetic approaches, providing not only detailed protocols but also the scientific rationale behind the chosen reagents and conditions, empowering researchers to not only replicate but also adapt these methods for their specific needs.

Classical Approach: Two-Step N-Alkylation of 4-Phenylpiperidine

A well-established and reliable method for the synthesis of this compound involves the N-alkylation of 4-phenylpiperidine with an ethyl haloacetate, followed by hydrolysis of the resulting ester. This two-step process offers a straightforward and generally high-yielding route to the target compound.

Mechanistic Rationale and Experimental Design

The core of this method is a nucleophilic substitution reaction (SN2) where the secondary amine of 4-phenylpiperidine acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The choice of a weak base, such as potassium carbonate (K₂CO₃), is crucial. It serves to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product without significantly deprotonating the piperidine, which could lead to undesired side reactions. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the amine.

The subsequent hydrolysis of the ethyl ester is typically achieved under basic conditions (saponification). Sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol is commonly employed to ensure the solubility of the ester. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate

-

To a solution of 4-phenylpiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(4-phenylpiperidin-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a dilute solution of hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Efficient One-Pot Synthesis via Reductive Amination

Reductive amination offers a more convergent and atom-economical approach to the synthesis of this compound. This one-pot procedure combines the formation of an iminium ion intermediate from 4-phenylpiperidine and glyoxylic acid, followed by its in-situ reduction to the target N-substituted acetic acid.

Mechanistic Insights and Strategic Advantages

This method capitalizes on the reaction between a secondary amine and an aldehyde to form an iminium ion, which is then reduced by a suitable reducing agent. The use of a mild reducing agent that is stable in the reaction conditions and selectively reduces the iminium ion in the presence of the aldehyde is critical. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal choice for this transformation due to its mildness and tolerance to slightly acidic conditions which can catalyze the iminium ion formation.

The primary advantage of this one-pot approach is the reduction in the number of synthetic steps and workup procedures, leading to a more efficient and environmentally friendly process. By avoiding the isolation of intermediates, time and resources are saved, and potential losses during purification are minimized.

Detailed Experimental Protocol

-

To a stirred suspension of 4-phenylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add glyoxylic acid monohydrate (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Novel and Advanced Synthetic Strategies

The quest for more efficient, sustainable, and scalable synthetic methods has led to the exploration of novel technologies in organic synthesis. While specific examples for the synthesis of this compound might be limited in the literature, the principles of these advanced methods are highly applicable.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of the N-alkylation reaction by efficiently heating the polar solvent and reactants. This can lead to a dramatic reduction in reaction times from hours to minutes. The protocol for the classical N-alkylation can be adapted for microwave synthesis, typically by running the reaction in a sealed vessel designed for microwave chemistry.

Conceptual Protocol:

-

In a microwave-safe vessel, combine 4-phenylpiperidine (1.0 eq), ethyl bromoacetate (1.1 eq), and a base like potassium carbonate (1.5 eq) in a minimal amount of a high-boiling polar solvent such as DMF or NMP.

-

Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

-

After cooling, the reaction mixture can be worked up as described in the classical method, followed by hydrolysis of the ester.

Flow Chemistry

Continuous flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. For the synthesis of this compound, a flow reactor could be set up where a stream of 4-phenylpiperidine and a base is mixed with a stream of ethyl bromoacetate in a heated reactor coil. The output stream containing the ester can then be directed to a second reactor for in-line hydrolysis. This approach allows for precise control over reaction parameters and can facilitate rapid optimization and scale-up.[1][2]

Biocatalysis

Biocatalytic methods, employing enzymes to carry out chemical transformations, are gaining traction as a green and highly selective alternative to traditional chemical synthesis. For the synthesis of chiral derivatives of this compound, enzymes such as imine reductases (IREDs) could be employed in a reductive amination pathway.[3][4] This approach offers the potential for high enantioselectivity under mild reaction conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Classical N-Alkylation | Reductive Amination (One-Pot) | Novel Methods (e.g., Microwave, Flow) |

| Number of Steps | 2 | 1 | 1-2 |

| Typical Yield | High (80-95%) | Good to High (70-90%) | Potentially High (Yields are process-dependent) |

| Reaction Time | Hours to days | Several hours to overnight | Minutes to hours |

| Atom Economy | Moderate | Good | Good to Excellent |

| Scalability | Well-established | Good | Excellent (especially for flow chemistry) |

| Reagent Toxicity/Cost | Ethyl bromoacetate is a lachrymator. | Glyoxylic acid is corrosive. NaBH(OAc)₃ is relatively expensive. | Can vary; often aims for greener reagents. |

| Process Complexity | Moderate | Low | Can be high (requires specialized equipment) |

Conclusion

The synthesis of this compound can be achieved through several effective methods. The classical two-step N-alkylation remains a robust and reliable choice for laboratory-scale synthesis. For a more streamlined and efficient process, one-pot reductive amination presents a compelling alternative. Looking towards the future of pharmaceutical manufacturing, novel technologies such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of speed, safety, and scalability. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, available equipment, and cost considerations.

References

A Guide to the Synthesis of 2-(4-Phenylpiperidin-1-yl)acetic Acid: Starting Materials and Core Synthetic Strategies

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-Phenylpiperidin-1-yl)acetic acid, a crucial building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the requisite starting materials and the underlying chemical principles governing its synthesis.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its rigid framework and the potential for substitution at the nitrogen and phenyl ring allow for the fine-tuning of pharmacological properties. This compound, in particular, serves as a key intermediate for the synthesis of compounds targeting a range of biological receptors and enzymes. A thorough understanding of its synthesis is therefore paramount for the efficient and scalable production of these important molecules.

The synthesis of this compound can be logically dissected into two primary stages: the construction of the 4-phenylpiperidine core and the subsequent N-alkylation to introduce the acetic acid moiety. This guide will delve into the common and effective strategies for each of these critical steps.

Synthesis of the 4-Phenylpiperidine Core: A Key Intermediate

The cornerstone of the synthesis is the efficient preparation of 4-phenylpiperidine. Several synthetic routes have been established, with the catalytic hydrogenation of 4-phenylpyridine being one of the most prevalent and scalable methods.

Catalytic Hydrogenation of 4-Phenylpyridine

The reduction of the aromatic pyridine ring in 4-phenylpyridine to the corresponding piperidine is a robust and widely employed transformation. This method offers high yields and is amenable to large-scale production.

Mechanism: The catalytic hydrogenation proceeds via the adsorption of 4-phenylpyridine onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum dispersed on a high-surface-area support like activated carbon. Molecular hydrogen is also adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The adsorbed 4-phenylpyridine then undergoes stepwise reduction by the surface-bound hydrogen atoms until the fully saturated piperidine ring is formed. The selectivity of the reaction is crucial to avoid the over-reduction of the phenyl ring.

Experimental Protocol: Hydrogenation of 4-Phenylpyridine using Palladium on Carbon (Pd/C)

-

Materials:

-

4-Phenylpyridine

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a high-pressure reactor (autoclave), a solution of 4-phenylpyridine in ethanol is prepared.

-

The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere to prevent ignition of the dry catalyst in air.

-

The reactor is sealed and purged several times with nitrogen or argon to remove any residual oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (typically 30-50 bar).

-

The reaction mixture is stirred vigorously and may be heated (e.g., to 80°C) to increase the reaction rate.[1]

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude 4-phenylpiperidine.

-

The crude product can be purified by distillation or recrystallization.

-

A study on the continuous-flow hydrogenation of 4-phenylpyridine reported achieving a selectivity of up to 96% for 4-phenylpiperidine at 87% conversion, effectively minimizing the formation of the over-reduced 4-cyclohexylpiperidine.[2][3][4]

Alternative Catalysts: Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is another effective catalyst for this transformation, often used in acetic acid as the solvent.[5]

Logical Workflow for 4-Phenylpiperidine Synthesis

Caption: Catalytic hydrogenation of 4-phenylpyridine.

N-Alkylation of 4-Phenylpiperidine: Introducing the Acetic Acid Moiety

With the 4-phenylpiperidine core in hand, the next critical step is the introduction of the acetic acid side chain onto the piperidine nitrogen. This is typically achieved through an N-alkylation reaction with a suitable two-carbon electrophile, followed by hydrolysis of the resulting ester.

N-Alkylation with Ethyl Chloroacetate

A common and efficient method for this transformation is the reaction of 4-phenylpiperidine with ethyl chloroacetate in the presence of a base.

Mechanism: The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A base is required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

Experimental Protocol: N-Alkylation of 4-Phenylpiperidine with Ethyl Chloroacetate

-

Materials:

-

4-Phenylpiperidine

-

Ethyl chloroacetate

-

Potassium carbonate (K2CO3) or another suitable base (e.g., sodium hydride, triethylamine)

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a stirred solution of 4-phenylpiperidine in anhydrous acetonitrile or DMF, add potassium carbonate.[6]

-

Slowly add ethyl chloroacetate to the reaction mixture at room temperature under an inert atmosphere.

-

The reaction mixture may be heated (e.g., to 70°C) to increase the reaction rate.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.

-

The crude ester can be purified by column chromatography.

-

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Mechanism (Base-catalyzed): The hydrolysis proceeds via a nucleophilic acyl substitution reaction. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as a leaving group. The resulting carboxylate is then protonated in a final workup step with acid to yield the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate

-

Materials:

-

Ethyl 2-(4-phenylpiperidin-1-yl)acetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

Overall Synthetic Workflow

Caption: From 4-phenylpyridine to the final product.

Starting Material Properties and Safety Considerations

A thorough understanding of the properties and hazards of the starting materials is crucial for safe and successful synthesis.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 4-Phenylpiperidine | C₁₁H₁₅N | 161.24 | Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe eye and skin irritation.[10][11][12][13][14] |

Personal Protective Equipment (PPE): When handling these chemicals, it is imperative to use appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

A laboratory coat

-

Work should be conducted in a well-ventilated fume hood.

Waste Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient construction of the 4-phenylpiperidine core, followed by a robust N-alkylation and hydrolysis sequence. The catalytic hydrogenation of 4-phenylpyridine and the subsequent reaction with ethyl chloroacetate represent a reliable and scalable approach. By understanding the underlying chemical principles, adhering to detailed experimental protocols, and prioritizing safety, researchers can effectively produce this valuable intermediate for the advancement of drug discovery and development programs.

References

- 1. akjournals.com [akjournals.com]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-フェニルピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(4-Phenylpiperidin-1-yl)acetic acid

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 2-(4-Phenylpiperidin-1-yl)acetic acid. Drawing upon the well-established pharmacology of the 4-phenylpiperidine scaffold, this document will delve into the most probable biological targets and signaling pathways. Furthermore, it will furnish detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to elucidate the compound's precise pharmacological profile.

Introduction: The 4-Phenylpiperidine Scaffold - A Privileged Motif in Neuropharmacology

The 4-phenylpiperidine core is a renowned "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets within the central nervous system (CNS).[1] Derivatives of this structure have led to the development of clinically significant drugs with activities ranging from potent analgesia to antipsychotic and antidepressant effects.[1][2][3] The phenyl group at the 4-position of the piperidine ring is a critical pharmacophoric element, contributing to the binding affinity and selectivity for various receptors. The substitution at the piperidine nitrogen, in this case, an acetic acid moiety, will significantly influence the compound's physicochemical properties and its interaction with target proteins.

Given the structural similarities to known pharmacologically active agents, we can hypothesize several potential mechanisms of action for this compound. The following sections will explore these possibilities in detail and provide the necessary experimental frameworks for their validation.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the extensive literature on 4-phenylpiperidine derivatives, the most probable mechanisms of action for this compound involve modulation of opioid receptors, N-methyl-D-aspartate (NMDA) receptors, or monoamine transporters.

Opioid Receptor Modulation

A significant number of 4-phenylpiperidine derivatives exhibit activity as opioid receptor agonists, particularly at the µ (mu)-opioid receptor, which is a key target for analgesics.[2][3][4][5]

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events resulting in analgesia.[5] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5] This ultimately results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.

Diagram of the Proposed µ-Opioid Receptor Signaling Pathway

Caption: Proposed µ-opioid receptor signaling cascade.

This experiment aims to determine the binding affinity of this compound for the µ-opioid receptor.

Materials:

-

HEK293 cells stably expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Naloxone (a non-selective opioid receptor antagonist).

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare cell membranes from the HEK293 cells.

-

In a 96-well plate, add a fixed concentration of [³H]-DAMGO.

-

Add increasing concentrations of the unlabeled test compound (this compound) or naloxone (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data to determine the IC₅₀ and Ki values of the test compound.

NMDA Receptor Antagonism

Certain 4-phenylpiperidine derivatives have been shown to act as NMDA receptor antagonists.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitotoxicity.

Antagonism of the NMDA receptor prevents the influx of Ca²⁺ into the neuron, thereby reducing neuronal excitability. This can have neuroprotective and anticonvulsant effects.[6][7]

Diagram of the Proposed NMDA Receptor Antagonism Workflow

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4-Phenylpiperidin-1-yl)acetic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-phenylpiperidin-1-yl)acetic acid, a key building block in medicinal chemistry and drug development. A comprehensive understanding of its spectral characteristics is paramount for researchers and scientists in ensuring structural integrity, purity, and for elucidating its role in complex molecular frameworks. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique combination of a rigid phenyl-substituted piperidine ring and a flexible N-substituted acetic acid side chain. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The phenyl group introduces aromatic signals in NMR and specific absorption bands in IR, while the piperidine ring offers a complex pattern of aliphatic signals. The carboxylic acid moiety is readily identifiable by its characteristic proton signals in ¹H NMR and strong absorption bands in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, piperidine, and acetic acid protons. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the phenyl and carboxyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.20 - 7.40 | Multiplet | 5H | Phenyl group protons |

| -CH₂-COOH | 3.20 - 3.40 | Singlet | 2H | Acetic acid methylene |

| Piperidine H₂ₑ, H₆ₑ | 2.90 - 3.10 | Multiplet | 2H | Equatorial protons adjacent to N |

| Piperidine H₂ₐ, H₆ₐ | 2.20 - 2.40 | Multiplet | 2H | Axial protons adjacent to N |

| Piperidine H₄ | 2.50 - 2.70 | Multiplet | 1H | Methine proton at C4 |

| Piperidine H₃ₑ, H₅ₑ | 1.90 - 2.10 | Multiplet | 2H | Equatorial protons at C3 and C5 |

| Piperidine H₃ₐ, H₅ₐ | 1.70 - 1.90 | Multiplet | 2H | Axial protons at C3 and C5 |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton |

Causality behind Experimental Choices: A standard 400 or 500 MHz spectrometer is typically sufficient for resolving the proton signals of this molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents of choice; the latter is particularly useful for observing the exchangeable carboxylic acid proton.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 170 - 175 | Carboxylic acid carbonyl |

| Ar-C (quaternary) | 140 - 145 | Phenyl C1 |

| Ar-C | 128 - 130 | Phenyl CH |

| Ar-C | 126 - 128 | Phenyl CH |

| Ar-C | 125 - 127 | Phenyl CH |

| -CH₂-COOH | 55 - 60 | Acetic acid methylene |

| Piperidine C₂, C₆ | 50 - 55 | Carbons adjacent to N |

| Piperidine C₄ | 40 - 45 | Methine carbon at C4 |

| Piperidine C₃, C₅ | 30 - 35 | Carbons at C3 and C5 |

Trustworthiness of Protocol: To ensure accurate integration and identification of all carbon signals, a sufficient number of scans and a relaxation delay (e.g., d1 = 2 seconds) should be employed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required for good signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the C-N and C-H bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |

| 2950 - 2800 | Medium | C-H stretch of aliphatic CH₂ and CH |

| 1700 - 1730 | Strong | C=O stretch of the carboxylic acid |

| 1600, 1495, 1450 | Medium-Weak | C=C stretches of the aromatic ring |

| 1150 - 1250 | Medium | C-N stretch of the tertiary amine |

| 750 - 770, 690 - 710 | Strong | C-H out-of-plane bending of monosubstituted benzene |

Expertise in Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The exact position of the C=O stretch can be indicative of the degree of hydrogen bonding in the solid state.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound (C₁₃H₁₇NO₂).

-

Major Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 174.

-

Cleavage of the acetic acid side chain to yield the stable 4-phenylpiperidine cation at m/z 161.

-

Fragmentation of the piperidine ring can lead to a complex pattern of lower mass ions.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

For a compound with a carboxylic acid, derivatization may be necessary to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) can be used.

-

Sample Preparation (for LC-MS): Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

LC Separation: Inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of water and an organic solvent (both typically containing a small amount of formic acid or ammonium acetate to promote ionization).

-

MS Detection (ESI): The eluent from the LC is introduced into the ESI source. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to observe the [M+H]⁺ ion at m/z 220.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in scientific research. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and purity assessment of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity in drug discovery and development.

An In-depth Technical Guide to the Crystal Structure of 2-(4-Phenylpiperidin-1-yl)acetic acid

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of 2-(4-phenylpiperidin-1-yl)acetic acid. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and detailed procedural insights.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine motif is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid structure and specific orientation of the phenyl group allow for potent and selective interactions with a variety of biological targets.[1] Derivatives of 4-phenylpiperidine are foundational to numerous clinically significant drugs, particularly those targeting the central nervous system. This includes a wide range of opioids like pethidine (meperidine) and fentanyl, where this scaffold acts as a key pharmacophore for µ-opioid receptor agonism.[1] The introduction of an acetic acid moiety at the 1-position of the piperidine ring, creating this compound, introduces a polar, ionizable group that can significantly alter the compound's physicochemical properties, such as solubility and its potential for new intermolecular interactions, including hydrogen bonding. A thorough understanding of the three-dimensional structure of this molecule is therefore crucial for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide outlines the methodologies for its synthesis and definitive structural characterization by single-crystal X-ray diffraction.

Part 1: Synthesis and Crystallization

A viable synthetic route to this compound involves the N-alkylation of 4-phenylpiperidine with a haloacetic acid derivative. The following protocol is a standard and efficient method for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Phenylpiperidine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step 1: N-Alkylation

-

To a solution of 4-phenylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate.

Step 2: Saponification

-

Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 5-6 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification and Crystallization

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).

-

For single-crystal growth, dissolve the purified product in a minimal amount of a hot solvent and allow it to cool slowly to room temperature. Slow evaporation of the solvent at room temperature can also be employed to obtain diffraction-quality single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions within the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Workflow for Crystallographic Analysis

Part 3: Hypothetical Crystal Structure Analysis

As the crystal structure of this compound is not publicly available, this section presents a plausible, hypothetical analysis based on the known structures of related compounds and fundamental crystallographic principles.

Molecular Structure of this compound

Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₁₇NO₂ |

| Formula weight | 219.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

| Calculated density (g/cm³) | 1.245 |

Molecular Geometry and Conformation

The piperidine ring is expected to adopt a stable chair conformation. A key conformational question is the orientation of the phenyl group at the C4 position. Computational studies on related 4-phenylpiperidine analgesics have shown that while a phenyl equatorial conformation is often preferred, the energy difference to a phenyl axial conformation can be small. The specific conformation adopted in the crystal will be influenced by the steric and electronic effects of the N-acetic acid substituent and by intermolecular packing forces.

The N-acetic acid side chain will also exhibit conformational flexibility around the N-C and C-C single bonds. The torsion angles will dictate the relative orientation of the carboxylic acid group with respect to the piperidine ring.

Selected Bond Lengths and Angles (Hypothetical)

The following table lists expected bond lengths and angles based on typical values for similar molecular fragments.

| Bond/Angle | Expected Value (Å/°) |

| N1-C(piperidine) | ~1.47 |

| C-C(piperidine) | ~1.53 |

| C4-C(phenyl) | ~1.51 |

| C=O | ~1.21 |

| C-O | ~1.31 |

| C-N1-C | ~112 |

| O=C-O | ~125 |

Intermolecular Interactions and Crystal Packing

The presence of the carboxylic acid group introduces a strong hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). This will likely lead to the formation of strong intermolecular hydrogen bonds. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is a highly probable interaction for this compound and would be a dominant feature of its crystal packing.

In addition to hydrogen bonding, weaker C-H···O and C-H···π interactions are also anticipated, contributing to the overall stability of the three-dimensional crystal lattice. The phenyl rings may engage in π-π stacking interactions, further influencing the packing arrangement.

Conclusion

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the crystal structure of this compound. By detailing a plausible synthetic route, a standard crystallographic workflow, and a reasoned analysis of the expected structural features, this document serves as a valuable resource for researchers in medicinal chemistry and structural biology. The insights into the likely molecular conformation and intermolecular interactions provide a solid foundation for future studies aimed at designing novel therapeutics based on the 4-phenylpiperidine scaffold.

References

An In-depth Technical Guide to the Solubility of 2-(4-Phenylpiperidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Phenylpiperidin-1-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers a detailed examination of the compound's physicochemical properties and its predicted solubility in a range of common solvents. In the absence of extensive empirical data in public literature, this guide synthesizes information from structurally similar compounds and established analytical principles to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this and similar active pharmaceutical ingredients (APIs) is presented, underscoring our commitment to scientific integrity and reproducible research.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from a promising molecule to a therapeutic reality is intrinsically linked to its physicochemical properties, with solubility standing as a paramount determinant of its ultimate success. Low aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of compounds developed in the pharmaceutical industry being practically insoluble in water.[1] This challenge directly impacts a drug's bioavailability, as dissolution is often the rate-limiting step for absorption in the gastrointestinal tract.[1]

This compound is a notable synthetic intermediate, sharing structural motifs with numerous pharmacologically active phenylpiperidine derivatives.[1][2] Understanding its solubility is not merely an academic exercise; it is a critical step in process chemistry, formulation development, and ultimately, in ensuring the efficacy and safety of the final drug product. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the solubility of this compound and a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties of this compound: A Predictive Analysis

Molecular Structure:

Caption: Molecular structure of this compound.

The structure reveals key functional groups that govern its solubility:

-

A Phenyl Group: This large, non-polar moiety contributes to the molecule's hydrophobicity, suggesting limited solubility in aqueous media.

-

A Piperidine Ring: While the hydrocarbon backbone is non-polar, the tertiary amine within the piperidine ring can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.[3]

-

A Carboxylic Acid Group: This is a highly polar, ionizable functional group. At pH values above its pKa, the carboxylic acid will deprotonate to form a carboxylate anion, significantly increasing its aqueous solubility. Conversely, at pH values below its pKa, it will remain in its less soluble, protonated form.[4]

Predicted Physicochemical Parameters:

While experimental values are absent, computational tools and data from analogous structures provide insightful estimations. For the closely related compound 2-Phenyl-2-(piperidin-1-yl)acetic acid, PubChem lists a molecular weight of 219.28 g/mol .[5] The target compound, this compound, has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol .

| Parameter | Predicted Value/Range | Rationale and Implications for Solubility |

| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for acetic acid derivatives. This implies that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in neutral to basic conditions. |

| pKa (basic) | 8.5 - 9.5 | The tertiary amine in the piperidine ring is expected to have a pKa in this range. At pH values below this, the amine will be protonated, which could also enhance aqueous solubility. |

| logP | 1.5 - 2.5 | The combination of the hydrophobic phenyl group and the more polar piperidine and carboxylic acid groups suggests a moderate lipophilicity. This logP range indicates a preference for organic solvents over water, but not to an extreme degree. |

Predicted Solubility Profile

Based on the structural analysis and predicted physicochemical parameters, the following table summarizes the expected solubility of this compound in a variety of common pharmaceutical solvents. It is crucial to note that these are predictive statements and should be confirmed by empirical testing as outlined in Section 4.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Sparingly to Slightly Soluble | At neutral pH, the carboxylic acid will be partially deprotonated, and the tertiary amine will be partially protonated, leading to some aqueous solubility. However, the hydrophobic phenyl group will limit extensive dissolution. |

| 0.1 N HCl (pH 1) | Aqueous Acidic | Moderately Soluble | The tertiary amine will be fully protonated, forming a more water-soluble salt. The carboxylic acid will be in its less soluble protonated form. |

| 0.1 N NaOH (pH 13) | Aqueous Basic | Freely Soluble | The carboxylic acid will be fully deprotonated to its highly soluble carboxylate form. |

| Ethanol | Polar Protic | Soluble to Freely Soluble | Ethanol can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine, and its alkyl chain can interact with the phenyl and piperidine rings. |

| Methanol | Polar Protic | Soluble to Freely Soluble | Similar to ethanol, methanol is a good solvent for this type of molecule due to its ability to form hydrogen bonds. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester functionality of ethyl acetate can interact with the solute, but its overall lower polarity compared to alcohols may limit solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Non-polar | Insoluble to Very Slightly Soluble | The high polarity of the carboxylic acid and the tertiary amine makes the compound incompatible with non-polar solvents like hexane.[3] |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is essential. The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[6] This method is based on achieving equilibrium between the dissolved solute and an excess of the solid drug substance.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

pH meter

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.[6]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it plateaus.[5]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5]

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilution and Analysis: Prepare a series of dilutions of the clear filtrate with a suitable mobile phase. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound. The advantage of HPLC over spectrophotometric methods is its ability to detect impurities and any potential degradation of the compound.[5][6]

-

Calculation: Using a pre-established calibration curve, determine the concentration of this compound in the original saturated solution. This concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Conclusion

While a definitive, experimentally-derived solubility profile for this compound is not yet a matter of public record, a thorough analysis of its molecular structure and the properties of analogous compounds allows for a robust predictive assessment. This guide has established that the compound is likely to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents.

For drug development professionals, these predictions serve as a valuable starting point for formulation strategies. However, the ultimate path to a successful formulation lies in empirical data. The detailed Shake-Flask protocol provided herein offers a reliable and scientifically sound methodology for obtaining this critical information. By bridging predictive science with rigorous experimental validation, researchers can confidently navigate the challenges of solubility and unlock the full therapeutic potential of this and other promising pharmaceutical compounds.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 2-(4-Phenylpiperidin-1-yl)acetic Acid Derivatives

Abstract

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] This guide explores the therapeutic potential of a specific, yet underexplored, class of compounds: 2-(4-Phenylpiperidin-1-yl)acetic acid derivatives. By examining the established biological activities of structurally related analogues, including phenylpiperazine acetamides and other substituted piperidines, we aim to provide a predictive framework for the potential applications of this scaffold. This document synthesizes data on anticonvulsant, antimicrobial, and anticancer activities, delves into structure-activity relationships, and provides detailed protocols for key biological assays. The insights presented herein are intended to guide researchers and drug development professionals in the rational design and evaluation of novel therapeutics based on the this compound core.

Introduction to the 4-Phenylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, a six-membered nitrogen-containing heterocycle that is prevalent in both natural alkaloids and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions allow it to serve as a versatile pharmacophore. When substituted with a phenyl group at the 4-position, the resulting 4-phenylpiperidine core becomes a key structural motif in a wide range of centrally acting agents, most notably potent analgesics.

The addition of an N-acetic acid side chain to this core creates the this compound scaffold. This modification introduces a carboxylic acid group, which can serve as a handle for further derivatization (e.g., esterification, amidation) or as a key interaction point with biological targets. While direct literature on this specific parent compound is limited[3][4][5], a wealth of data on closely related structures provides a strong basis for predicting its potential biological activities. This guide will focus on extrapolating from these analogues to build a comprehensive profile of the scaffold's potential.

General Synthesis Strategies

The synthesis of N-substituted piperidine derivatives is well-established in organic chemistry.[1] For the this compound derivatives, a common and efficient approach involves the alkylation of 4-phenylpiperidine with a suitable 2-carbon electrophile bearing a protected carboxylic acid group, followed by deprotection. Amide derivatives, which feature prominently in the literature for their biological activity, are typically synthesized by coupling the parent acetic acid with a desired amine or by alkylating the 4-phenylpiperidine core with an appropriate 2-chloro-N-substituted acetamide.

A generalized workflow for synthesizing amide derivatives, based on methodologies for analogous compounds, is presented below.[6][7]

Caption: Generalized workflow for the synthesis of N-Aryl-2-(4-phenylpiperidin-1-yl)acetamide derivatives.

Predicted Spectrum of Biological Activity

By analyzing data from structurally similar compounds, we can forecast a range of potential biological activities for the this compound scaffold.

Anticonvulsant Potential

A significant body of research exists on the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin -1-yl)acetamide derivatives.[6][7] These compounds are structural analogues where the piperidine ring nitrogen at position 4 is replaced by another nitrogen atom. This research provides compelling, albeit indirect, evidence for the potential of the piperidine scaffold.

Studies on these piperazine analogues show robust activity in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent the spread of seizures.[7] Some derivatives also show efficacy in the subcutaneous pentylenetetrazole (scPTZ) and 6-Hz psychomotor seizure models, suggesting a broad spectrum of activity that may be useful for treating partial and therapy-resistant epilepsy.[6][8] The primary mechanism of action for the most potent of these analogues is believed to involve modulation of voltage-sensitive sodium channels.[7]

Key Insights:

-

MES Activity: The MES model is a gold standard for preliminary screening. Activity in this model suggests that this compound derivatives could be effective against generalized tonic-clonic seizures.

-

Substituent Effects: For the piperazine analogues, substitution on the N-phenyl ring with groups like trifluoromethyl (CF₃) was found to be particularly effective, whereas 3-chloroanilides were largely inactive.[7] This highlights the critical role of electronic and steric factors on the appended aryl ring.

It is plausible that the this compound core, particularly its amide derivatives, could exhibit similar anticonvulsant properties, potentially acting on neuronal ion channels.

Antimicrobial Activity

Piperidine derivatives are widely investigated for their antimicrobial properties.[9][10][11] Various studies have demonstrated that incorporating the piperidine moiety into larger chemical structures can lead to significant antibacterial and antifungal effects.

For instance, certain 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have shown excellent antibacterial activity, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[11] Other research on cationic β-amino acid derivatives of 2-(4-aminopiperidin-4-yl)acetic acid conjugated with lauric acid demonstrated potent activity against multidrug-resistant (MDR) pathogens, with a mechanism involving bacterial membrane disruption.[12]

Predicted Activity:

-

Gram-Positive Bacteria: Based on existing data for related structures, derivatives of this compound are likely to show promising activity against Gram-positive bacteria like S. aureus.

-

Mechanism: The lipophilic nature of the phenylpiperidine core combined with a polar acetic acid or amide group could facilitate interaction with and disruption of bacterial cell membranes.

Anticancer Potential

The piperidine and piperazine scaffolds are integral to many anticancer agents.[13] Research on quinazolinone derivatives bearing a 2-(4-(2-chloroacetyl)piperazin-1-yl)acetamide side chain has identified compounds with notable in vitro anticancer activity against cell lines such as HCT116.[13][14] While this evidence is from a more complex system and a piperazine analogue, it underscores the utility of this general structural class in oncology. Other studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have also shown selective efficacy against melanoma cell lines.[15]

The mechanism of action for such compounds is often multifactorial, potentially involving the inhibition of protein kinases, which are crucial for cell cycle progression and proliferation.[16] Molecular docking studies on active anticancer quinazolinones suggest that the piperazine-acetamide moiety plays a key role in binding within the active site of target proteins.[13]

Structure-Activity Relationship (SAR) Insights

Extrapolating from studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides and other analogues, we can propose a preliminary SAR model for this compound derivatives.[17] The key is understanding how modifications at different positions on the scaffold influence biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid [research.amanote.com]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Phenylpiperidin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS). Within this vast chemical space, 2-(4-Phenylpiperidin-1-yl)acetic acid and its derivatives have emerged as versatile intermediates and key building blocks in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and pharmacological significance of this compound, offering field-proven insights for researchers and drug development professionals.

The Genesis of a Privileged Scaffold: Discovery and Historical Context

The formal "discovery" of this compound is not marked by a singular, serendipitous event but rather by its emergence as a valuable synthetic intermediate within the broader historical context of phenylpiperidine-based drug development. The therapeutic potential of the phenylpiperidine moiety was first realized with the synthesis of meperidine in the late 1930s, which exhibited potent analgesic properties. This discovery catalyzed extensive research into related structures, leading to the development of a plethora of drugs, including the highly potent opioid analgesic, fentanyl, in 1968.[1][2]

The functionalization of the piperidine ring, particularly at the 1-position with an acetic acid group, provided medicinal chemists with a crucial handle for molecular elaboration. This structural motif allows for the introduction of various functionalities through amide bond formation or esterification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of the chiral derivative, (R)-(-)-phenylpiperidin-1-yl-acetic acid, in 2003 for the enantiopure synthesis of the antispasmodic and anticholinergic agents bietamiverine and dipiproverine, underscores the importance of this class of compounds as versatile building blocks in asymmetric synthesis.

The continued interest in phenylpiperidine derivatives is evidenced by the thousands of scientific publications in recent years, highlighting their role in the development of treatments for a wide range of conditions.[3] The this compound core, therefore, represents a logical progression in the storied history of this important pharmacophore.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common and straightforward approach involves the N-alkylation of 4-phenylpiperidine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.

General Synthetic Protocol: N-Alkylation

A widely applicable method for the synthesis of this compound involves the reaction of 4-phenylpiperidine with an α-haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

N-Alkylation: To a solution of 4-phenylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a weak base, typically potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq.). Ethyl bromoacetate (1.1 eq.) is then added dropwise to the stirring suspension at room temperature. The reaction mixture is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(4-phenylpiperidin-1-yl)acetate. The crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. An excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 4-5 with a suitable acid, such as hydrochloric acid (HCl), leading to the precipitation of the desired product, this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS) and inflammatory pathways.[1][2] This guide focuses on a specific, synthetically accessible subclass: 2-(4-phenylpiperidin-1-yl)acetic acid and its derivatives. While the parent compound serves as a foundational building block, its analogs have been instrumental in the development of potent and selective modulators of critical therapeutic targets, including chemokine and opioid receptors.[3][4] This whitepaper provides a comprehensive review of the synthesis, characterization, structure-activity relationships (SAR), and pharmacological significance of this chemical class, offering field-proven insights and detailed experimental protocols for drug development professionals.

Introduction: The Significance of the 4-Phenylpiperidine Core